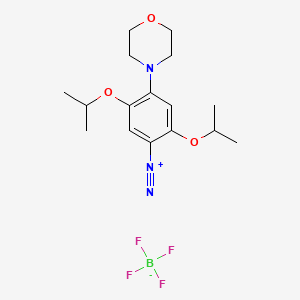
4-Morpholino-2,5-diisopropoxybenzenediazonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate is a diazonium salt that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a diazonium group, which is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate typically involves the diazotization of an aromatic amine precursor. The general synthetic route can be summarized as follows:
Aromatic Amine Precursor: The starting material is an aromatic amine, which undergoes diazotization.
Diazotization Reaction: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Tetrafluoroborate Formation: The diazonium salt is then reacted with tetrafluoroboric acid to yield the final product, 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., NaCN). These reactions are typically carried out in aqueous or alcoholic solvents at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, and the reactions are usually conducted in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are employed to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: The major products are substituted aromatic compounds, such as halogenated, hydroxylated, or cyanated derivatives.
Coupling Reactions: The major products are azo compounds, which are characterized by the presence of an azo linkage (-N=N-).
Reduction Reactions: The major product is the corresponding aromatic amine.
Scientific Research Applications
2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and substituted aromatic compounds.
Biology: The compound is employed in the labeling and detection of biomolecules, such as proteins and nucleic acids, through azo coupling reactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate involves the reactivity of the diazonium group. The diazonium group is highly electrophilic and can undergo nucleophilic substitution reactions with various nucleophiles. In azo coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or coupling partners used.
Comparison with Similar Compounds
Similar Compounds
- 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium chloride
- 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium sulfate
- 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium nitrate
Comparison
Compared to its analogs, 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate is unique due to the presence of the tetrafluoroborate counterion. This counterion can influence the solubility, stability, and reactivity of the compound. For example, the tetrafluoroborate salt may exhibit different solubility properties in organic solvents compared to the chloride or sulfate salts. Additionally, the tetrafluoroborate ion can affect the overall stability of the diazonium compound, making it more suitable for certain applications.
Properties
CAS No. |
68400-46-4 |
|---|---|
Molecular Formula |
C16H24BF4N3O3 |
Molecular Weight |
393.2 g/mol |
IUPAC Name |
4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C16H24N3O3.BF4/c1-11(2)21-15-10-14(19-5-7-20-8-6-19)16(22-12(3)4)9-13(15)18-17;2-1(3,4)5/h9-12H,5-8H2,1-4H3;/q+1;-1 |
InChI Key |
KSJKLYOQRFXVSX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















